molecular formula C23H22N4O3 B2820066 N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898454-82-5

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2820066
CAS No.: 898454-82-5
M. Wt: 402.454
InChI Key: PXKDILGLTFQMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound featuring a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl core fused with a 2-oxo group and an ethanediamide linker.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-20-12-16-11-17(10-14-4-3-9-27(20)21(14)16)26-23(30)22(29)24-8-7-15-13-25-19-6-2-1-5-18(15)19/h1-2,5-6,10-11,13,25H,3-4,7-9,12H2,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDILGLTFQMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CNC5=CC=CC=C54)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps. One common approach is the coupling of an indole derivative with a pyrroloquinoline precursor under specific reaction conditions. For instance, the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent can facilitate the formation of the oxalamide bond . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole oxides, while reduction can lead to the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, potentially modulating their activity. The compound may also interfere with cellular processes such as cell division and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s closest structural analogs share the 1-azatricyclo core and ethanediamide backbone but differ in substituent groups. A comparative analysis is provided below:

Compound Name Molecular Formula Substituent Key Functional Groups
N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide (Target Compound) C24H23N5O3 2-(1H-indol-3-yl)ethyl Indole, amide, azatricyclo core, ketone
N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide C17H21N3O3 Ethyl Amide, azatricyclo core, ketone
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide C24H23N3O4S 2-(1-benzothiophen-2-yl)-2-hydroxypropyl Benzothiophene, hydroxyl, amide, azatricyclo core

Functional Implications

  • Indole vs. Benzothiophene : The target compound’s indole group enables π-π stacking interactions and hydrogen bonding via its NH group, which may enhance binding to biological targets like kinases or GPCRs. In contrast, the benzothiophene substituent in the analog (C24H23N3O4S) introduces sulfur-mediated hydrophobic interactions and a rigid aromatic system.
  • Hydrophilicity : The hydroxyl group in the benzothiophene analog (C24H23N3O4S) likely improves aqueous solubility compared to the indole-ethyl group, which is more lipophilic.

Research Findings and Hypotheses

Stability and Reactivity

  • The ketone group in all analogs could participate in redox reactions, necessitating further study on oxidative degradation pathways.

Biological Activity

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. The indole moiety is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

This compound features an indole group linked to a unique azatricyclo structure, which may influence its biological activity through various mechanisms.

Property Value
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 318.36 g/mol
CAS Number Not available
Solubility Soluble in DMSO
pKa Predicted pKa ~ 10.04

Anticancer Properties

Recent studies have highlighted the potential of compounds with similar structures in inhibiting cancer cell proliferation. For instance, a compound related to the indole structure has shown significant activity against colon cancer by modulating the STAT1 pathway, leading to apoptosis in cancer cells and reshaping the tumor microenvironment to promote immune response .

In experimental models, compounds with indole derivatives have been observed to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit tumor growth in xenograft models.
  • Alter the tumor microenvironment by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes.

The proposed mechanisms of action for this class of compounds often involve:

  • Inhibition of signaling pathways: Compounds may inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways.
  • Modulation of immune response: Enhancing the body's immune response against tumors.

Case Studies

Several case studies have explored the biological effects of indole-based compounds:

  • Colon Cancer Study:
    • A study demonstrated that an indole derivative significantly inhibited colon cancer growth in mice models by activating apoptotic pathways and modifying the immune landscape within tumors .
  • Breast Cancer Research:
    • Another investigation revealed that similar compounds could inhibit breast cancer cell lines by disrupting estrogen receptor signaling pathways, leading to reduced cell viability and increased apoptosis rates.

Research Findings

Research indicates that compounds like this compound possess significant biological activities that warrant further investigation.

Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of tumor growth
Apoptosis inductionIncreased cell death
Immune modulationEnhanced lymphocyte infiltration

Q & A

Q. What statistical approaches address variability in biological replicates?

  • Methodological Answer :
  • ANOVA with Tukey’s post-hoc test : Compare IC50_{50} values across ≥3 independent experiments .
  • Power analysis : Use G*Power to determine sample size (α=0.05, β=0.2) for significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.